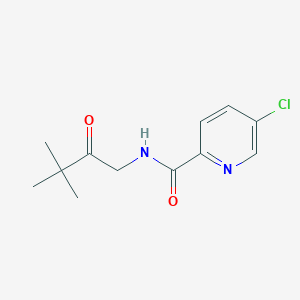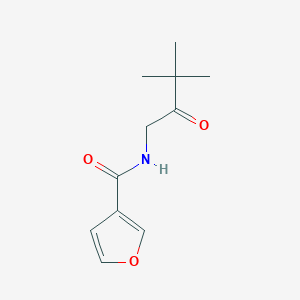![molecular formula C11H13N3S2 B7595701 1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)
1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine, also known as CP-544, 959, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of cyclopentane derivatives and has been shown to possess interesting pharmacological properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine, 959 is not fully understood. However, it has been proposed that the compound acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound, 959 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to modulate the release of neurotransmitters such as glutamate and dopamine, and to affect the activity of various signaling pathways in the brain. In addition, this compound, 959 has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine, 959 has several advantages for use in laboratory experiments. It has a high degree of selectivity for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, this compound, 959 has some limitations, including its relatively low potency and the fact that it is not orally bioavailable, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine, 959. One area of interest is the development of more potent and selective analogs of the compound. In addition, further studies are needed to fully elucidate the mechanism of action of this compound, 959 and to understand its potential therapeutic applications. Finally, the development of new methods for the synthesis of this compound, 959 may enable its use in a wider range of experimental settings.
Méthodes De Synthèse
The synthesis of 1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine, 959 has been described in the literature. The method involves the reaction of 2-bromo-1,3-thiazole with 1,3-thiazole-2-amine to obtain a key intermediate, which is then reacted with cyclopentanone in the presence of a base to yield the final product. The synthesis of this compound, 959 is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine, 959 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. In addition, this compound, 959 has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
1-[4-(1,3-thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c12-11(3-1-2-4-11)10-14-8(7-16-10)9-13-5-6-15-9/h5-7H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWUFUJFTLSGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(=CS2)C3=NC=CS3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)




![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)




![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)

